molecular formula C23H17NO5 B2387545 2-Methyl-7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one CAS No. 35212-35-2

2-Methyl-7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one

Cat. No.: B2387545
CAS No.: 35212-35-2
M. Wt: 387.391
InChI Key: SGCOYYSXLCLLNZ-UHFFFAOYSA-N
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Description

The compound is a derivative of chromen-4-one, which is a class of compounds known as coumarins. These are aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C4 carbon atom .


Synthesis Analysis

The synthesis of such compounds usually involves the Pechmann condensation, where a phenol is reacted with a β-ketoester in the presence of an acid catalyst to form a coumarin .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a chromen-4-one core, with a phenyl group at the C3 position, a methyl group at the C2 position, and a methoxy group at the C7 position attached to a nitrophenyl group .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. The nitro group could undergo reduction to an amine, and the ketone could undergo reactions typical of carbonyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors influencing these properties could include its degree of aromaticity, the presence of polar groups, and steric effects .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

Properties

IUPAC Name

2-methyl-7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO5/c1-15-22(17-5-3-2-4-6-17)23(25)20-12-11-19(13-21(20)29-15)28-14-16-7-9-18(10-8-16)24(26)27/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCOYYSXLCLLNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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